molecular formula C25H28N4O3S B2366486 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185088-28-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2366486
CAS No.: 1185088-28-1
M. Wt: 464.58
InChI Key: XZBUSRRWVXKUOX-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H28N4O3S and its molecular weight is 464.58. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

  • α-Glucosidase and Acetylcholinesterase Inhibition : This compound has shown potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase. The research found that most synthesized compounds with this structure exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. The in silico molecular docking results supported these findings (Abbasi et al., 2019).

Antimicrobial Properties

  • Antibacterial Activity : Investigations have been conducted into the antibacterial potential of derivatives of this compound, revealing potent therapeutic effects against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Antitumor Activity

  • Cancer Cell Line Inhibition : The compound has been evaluated for antitumor activity in vitro against various human tumor cell lines derived from nine neoplastic diseases. Some derivatives, especially those involving benzothiazole and imidazole, demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Antiviral Activity

  • Influenza and Coronavirus Inhibition : Certain derivatives of this compound have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating its potential as an antiviral agent (Apaydın et al., 2020).

Antifungal Effects

  • Candida Species Inhibition : Research into triazole-oxadiazole compounds based on this structure showed potent antifungal effects against several Candida species. Some compounds in this class demonstrated a significant apoptotic effect on Candida, offering insights into new antifungal therapies (Çavușoğlu et al., 2018).

B-Raf Kinase Inhibition

  • B-Raf Inhibitory Activity : Novel derivatives containing this compound have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities, showing promising results in this area (Yang et al., 2012).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-2-29-12-10-25(11-13-29)27-23(18-6-4-3-5-7-18)24(28-25)33-17-22(30)26-19-8-9-20-21(16-19)32-15-14-31-20/h3-9,16H,2,10-15,17H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBUSRRWVXKUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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